![molecular formula C₂₀H₃₀O₄ B1142244 Ro 22-5112 CAS No. 73341-58-9](/img/no-structure.png)
Ro 22-5112
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Overview
Description
Ro 22-5112 is a retinoid used for QSAR analysis of retinoids as carcinogenic inhibitors . It is also known by its synonyms 5,6-Dihydroxy-5,6-dihydroretinoic acid and Retinoic acid, 5,6-dihydro-5,6-dihydroxy .
Molecular Structure Analysis
The molecular formula of Ro 22-5112 is C20H30O4 . Its IUPAC name is (2E,4E,6E,8E)-9-(1,2-dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid .Physical And Chemical Properties Analysis
Ro 22-5112 is an off-white to pale yellow solid . It is soluble in acetone and chloroform . It has a molecular weight of 334.45 , a boiling point of 476.7±45.0°C at 760 mmHg , and a melting point of >104°C (dec.) . Its density is 1.119±0.1 g/cm3 .Scientific Research Applications
Carcinogenic Inhibitors Research
Ro 22-5112 is a retinoid used for QSAR (Quantitative Structure-Activity Relationship) analysis of retinoids as carcinogenic inhibitors . This means it’s used in research to understand how the structure of retinoids can influence their ability to inhibit carcinogens.
Drug Discovery
Ro 22-5112 has immense potential in scientific research, particularly in drug discovery. Its unique properties make it suitable for a range of applications, including the development of new drugs.
Material Synthesis
In addition to drug discovery, Ro 22-5112 is also used in material synthesis. Its unique chemical structure can be leveraged to create new materials with desired properties.
Mechanism of Action
Target of Action
Ro 22-5112 is a retinoid . Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it They are important in vision and cell division.
Mode of Action
As a retinoid, it may interact with retinoic acid receptors, which then modulate gene expression and influence cellular processes such as cell growth and differentiation .
Biochemical Pathways
Given its classification as a retinoid, it may be involved in the retinoid signaling pathway, which plays a crucial role in the regulation of cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is soluble in acetone and slightly soluble in chloroform , which may influence its bioavailability and distribution in the body.
Result of Action
Ro 22-5112 is used for Quantitative Structure-Activity Relationship (QSAR) analysis of retinoids as carcinogenic inhibitors
Action Environment
It is recommended to be stored at -20°c under an inert atmosphere , suggesting that temperature and atmospheric conditions may affect its stability.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Ro 22-5112 involves the condensation of two key starting materials, 2-amino-5-chlorobenzophenone and 2,3-dihydro-1H-inden-2-amine, followed by a series of reactions to form the final compound.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "2,3-dihydro-1H-inden-2-amine" ], "Reaction": [ "Step 1: 2-amino-5-chlorobenzophenone is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "Step 2: 2,3-dihydro-1H-inden-2-amine is reacted with paraformaldehyde and acetic acid to form the corresponding imine.", "Step 3: The sodium salt of 2-amino-5-chlorobenzophenone is added to the imine solution and the mixture is heated to reflux for several hours.", "Step 4: The resulting mixture is cooled and acidified with hydrochloric acid to form the crude product.", "Step 5: The crude product is purified by column chromatography to yield the final compound, Ro 22-5112." ] } | |
CAS RN |
73341-58-9 |
Product Name |
Ro 22-5112 |
Molecular Formula |
C₂₀H₃₀O₄ |
Molecular Weight |
334.45 |
synonyms |
5,6-Dihydro-5,6-dihydroxyretinoic Acid; (2E,4E,6E,8E)-9-(1,2-Dihydroxy-2,6,6-trimethylcyclohexyl)-3,7-dimethylnona-2,4,6,8-tetraenoic Acid |
Origin of Product |
United States |
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